1,1,3,3-Tetramethyl-1,3-divinyldisiloxane

Vue d'ensemble

Description

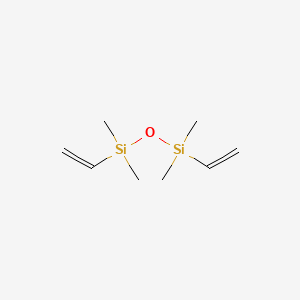

1,1,3,3-Tetramethyl-1,3-divinyldisiloxane, also referred to as tetramethyldivinyldisiloxane, is an organosilicon compound with the formula O(SiMe2CH=CH2)2 . It is a colorless liquid that is employed as a ligand in organometallic chemistry and also as a homogeneous catalyst .

Synthesis Analysis

This compound was first prepared by the hydrolysis of vinyldimethylmethoxysilane, (CH2=CH)Me2SiOMe . It is also a component of Karstedt’s catalyst .Molecular Structure Analysis

The molecular structure of 1,1,3,3-Tetramethyl-1,3-divinyldisiloxane consists of two silicon atoms, each bonded to a vinyl group and two methyl groups. These silicon atoms are linked by an oxygen atom .Chemical Reactions Analysis

1,1,3,3-Tetramethyl-1,3-divinyldisiloxane can cross-link with polyhydromethylsiloxane in the presence of Karstedt’s catalyst . It is generally employed as a catalyst in hydrosilylation reactions .Physical And Chemical Properties Analysis

This compound is a colorless liquid with a density of 0.811 g/cm3 . It has a melting point of -99.7 °C and a boiling point of 139 °C . The refractive index is 1.411 .Applications De Recherche Scientifique

Cross-Coupling Reactions

1,3-Divinyltetramethyldisiloxane acts as a potential vinyl donor used in cross-coupling reactions . Cross-coupling reactions are a common method for creating carbon-carbon bonds, which are crucial in the synthesis of many organic compounds.

Copolymerization with Aromatic Ketones

This compound is also involved in the copolymerization reaction with aromatic ketones . Copolymerization is a process in which two or more different types of monomers join together to form a copolymer, which has properties derived from each of the constituent monomers.

Synthesis of Polyhedral Oligomeric Silsesquioxane (POSS) Resists

1,3-Divinyltetramethyldisiloxane has been used in the synthesis of novel polyhedral oligomeric silsesquioxane (POSS) resists . These resists are developed as ideal replica mold materials for ultraviolet-nanoimprint lithography.

Mécanisme D'action

Target of Action

1,3-Divinyltetramethyldisiloxane, also known as 1,1,3,3-Tetramethyl-1,3-divinyldisiloxane, is primarily used in the field of polymer chemistry . Its primary targets are the monomers or polymers with which it reacts .

Mode of Action

This compound acts as a potential vinyl donor in cross-coupling reactions . It participates in the copolymerization reaction with aromatic ketones . The vinyl groups in the compound can react with other monomers or polymers, leading to the formation of new polymeric materials .

Biochemical Pathways

It is known to be involved in the synthesis of various types of silicon-based polymers .

Result of Action

The primary result of the action of 1,3-Divinyltetramethyldisiloxane is the formation of new polymeric materials . These materials can have a wide range of properties depending on the other components used in the reaction .

Action Environment

The action of 1,3-Divinyltetramethyldisiloxane can be influenced by various environmental factors. For instance, it is moisture sensitive and incompatible with strong oxidizing agents . Therefore, it should be stored in a well-ventilated place and kept in a tightly closed container .

Safety and Hazards

1,1,3,3-Tetramethyl-1,3-divinyldisiloxane is classified as a flammable liquid (Hazard Classifications Flam. Liq. 2) . It has a flash point of 21.7 °C . Precautionary measures include avoiding sparks and open flames, and using personal protective equipment such as dust masks, eyeshields, and gloves .

Propriétés

IUPAC Name |

ethenyl-[ethenyl(dimethyl)silyl]oxy-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18OSi2/c1-7-10(3,4)9-11(5,6)8-2/h7-8H,1-2H2,3-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BITPLIXHRASDQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C=C)O[Si](C)(C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18OSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27120-35-0 | |

| Record name | Disiloxane, 1,3-diethenyl-1,1,3,3-tetramethyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27120-35-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID7038810 | |

| Record name | Divinyltetramethyldisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7038810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | Disiloxane, 1,3-diethenyl-1,1,3,3-tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Divinyltetramethyldisiloxane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9725 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

1,1,3,3-Tetramethyl-1,3-divinyldisiloxane | |

CAS RN |

2627-95-4, 68083-19-2 | |

| Record name | 1,3-Divinyltetramethyldisiloxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2627-95-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,3,3-Tetramethyl-1,3-divinyldisiloxane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002627954 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Siloxanes and Silicones, di-Me, vinyl group-terminated | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068083192 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disiloxane, 1,3-diethenyl-1,1,3,3-tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Divinyltetramethyldisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7038810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,3,3-tetramethyl-1,3-divinyldisiloxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.273 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Siloxanes and Silicones, di-Me, vinyl group-terminated | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.004 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1,3,3-TETRAMETHYL-1,3-DIVINYLDISILOXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SJ4D71ZQF4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

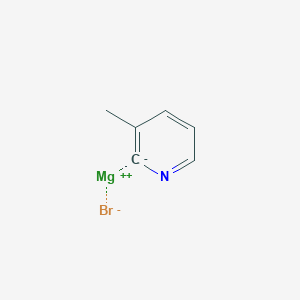

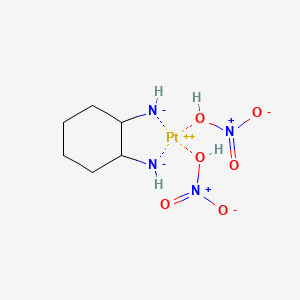

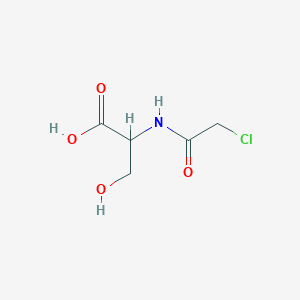

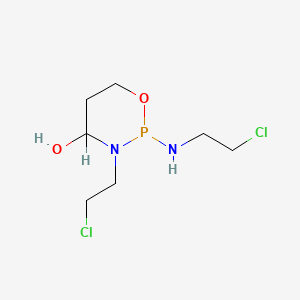

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 1,3-Divinyltetramethyldisiloxane?

A1: Its molecular formula is C8H18OSi2, and its molecular weight is 202.43 g/mol.

Q2: What spectroscopic techniques are commonly used to characterize 1,3-Divinyltetramethyldisiloxane?

A2: Researchers frequently employ a combination of spectroscopic techniques, including 1H NMR, 13C NMR, 29Si NMR, and IR spectroscopy, to confirm the structure and analyze the composition of this compound. [, , , ]

Q3: What is the most prominent application of platinum-1,3-Divinyltetramethyldisiloxane complexes?

A3: Platinum-1,3-Divinyltetramethyldisiloxane complexes, often referred to as Karstedt's catalyst, are widely recognized for their exceptional catalytic activity in hydrosilylation reactions. [, , , , , ]

Q4: How do these platinum complexes interact with alkenes or alkynes during hydrosilylation?

A4: While the exact mechanism is still under investigation, research suggests a dynamic interplay where the 1,3-Divinyltetramethyldisiloxane ligand can temporarily dissociate from the platinum center, creating a vacant site for the alkene or alkyne to coordinate. This coordination facilitates the addition of a silicon-hydrogen bond across the carbon-carbon double or triple bond, forming a new silicon-carbon bond. [, , , ]

Q5: Can you provide examples of polymers synthesized using platinum-1,3-Divinyltetramethyldisiloxane catalyzed hydrosilylation?

A5: Researchers have successfully synthesized a variety of polymers, including:

- Poly[(1,1,3,3-tetramethyldisiloxanyl)ethylene] (PTMDSE) through the reaction of 1,3-Divinyltetramethyldisiloxane with 1,3-dihydridotetramethyldisiloxane. [, , ]

- Poly(methyldecylsiloxane) by hydrosilylating poly(methylhydrosiloxane) with 1-decene. []

- Silphenylene-containing polysiloxanes for enhanced hydrophobicity and water vapor barrier properties. []

Q6: Beyond hydrosilylation, are there other reactions catalyzed by platinum-1,3-Divinyltetramethyldisiloxane complexes?

A6: Yes, they have shown promising catalytic activity in:

- Diboration and hydroboration of alkenes and alkynes. []

- Cyclopropanation of alkenyl silanes by diazoalkanes. []

- Ring-opening polymerization of silacyclobutanes. []

Q7: In what solvents is 1,3-Divinyltetramethyldisiloxane typically soluble?

A7: 1,3-Divinyltetramethyldisiloxane readily dissolves in a range of organic solvents, including ether, hexane, toluene, xylene, and vinyl-terminated poly(dimethylsiloxane). []

Q8: How does the choice of solvent affect the stability of platinum-1,3-Divinyltetramethyldisiloxane complexes?

A8: Research indicates that storing these complexes in vinyl-terminated poly(dimethylsiloxane) solutions enhances their long-term stability. [, ]

Q9: What happens to the platinum-1,3-Divinyltetramethyldisiloxane complex during hydrosilylation reactions?

A9: It exists as a dynamic mixture of tris(1,1,3,3-tetramethyl-1,3-divinyldisiloxane)diplatinum and bis(1,1,3,3-tetramethyl-1,3-divinyldisiloxane)platinum. Interestingly, a single species is observed when the complex is dissolved in vinyl-terminated poly(dimethylsiloxane). []

Q10: What challenges arise from the use of platinum-1,3-Divinyltetramethyldisiloxane complexes in hydrosilylation polymerization?

A10: While highly effective, these catalysts can sometimes promote undesired side reactions, such as the isomerization of terminal alkenes to less reactive internal alkenes, potentially limiting the achievable molecular weight of the polymers. []

Q11: What analytical methods are used to monitor the kinetics of hydrosilylation reactions catalyzed by platinum-1,3-Divinyltetramethyldisiloxane complexes?

A11: Researchers often employ quantitative infrared spectroscopy, specifically monitoring the decrease in the intensity of the Si-H absorption bands, to track the progress of the hydrosilylation reaction and determine kinetic parameters. []

Q12: Have there been any studies exploring the use of 1,3-Divinyltetramethyldisiloxane in the development of organic field-effect transistors (OFETs)?

A13: Yes, researchers have investigated its use as a component in the gate dielectric layer of OFETs. One study successfully fabricated a bottom-gate C60-fullerene based n-channel OFET using 1,3-Divinyltetramethyldisiloxane-bis(benzocyclobutene) as the organic dielectric. This research highlights the potential of this compound in organic electronics. []

Q13: Are there any environmental concerns regarding the use and disposal of platinum-1,3-Divinyltetramethyldisiloxane complexes?

A14: As with many platinum-containing compounds, responsible handling and disposal practices are crucial to minimize potential environmental impact. Research has explored methods for the efficient collection and recovery of platinum from these catalysts to address these concerns. One promising strategy involves ligand exchange with water-soluble alkynols, inducing the assembly of platinum nanoparticles into larger, easily recoverable particles. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Propanol, 1-(4-ethylphenoxy)-3-[(1-methylethyl)amino]-](/img/structure/B3416193.png)

![4-[4-(4-Nitrophenoxy)phenyl]thiazol-2-ylamine](/img/structure/B3416209.png)